2-(ETHOXYMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE
Overview
Description
2-(ETHOXYMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential applications in medicine, agriculture, and industry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHOXYMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with ethyl chloroacetate, followed by reduction and cyclization to form the benzimidazole ring . The reaction conditions often include the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs microwave-assisted synthesis. This method is advantageous due to its high yield and reduced reaction time compared to conventional heating methods . The use of microwave irradiation allows for homogeneous mixing and reduced color impurities, making it a preferred method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(ETHOXYMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzimidazole derivatives.
Scientific Research Applications
2-(ETHOXYMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 2-(ETHOXYMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
DNA Binding: It can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: Inhibits specific enzymes involved in cellular processes, such as DNA polymerase.
Signal Transduction: Interferes with signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, such as 2-aminobenzimidazole.
Imidazoles: Compounds with an imidazole ring, but without the fused benzene ring.
Uniqueness
2-(ETHOXYMETHYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is unique due to its specific ethoxymethyl and methyl substituents, which confer distinct chemical and biological properties. These substituents enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(ethoxymethyl)-4-methylimidazo[1,2-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-17-9-10-8-16-12-7-5-4-6-11(12)15(2)13(16)14-10/h4-8H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRXNVHNTYKDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN2C3=CC=CC=C3N(C2=N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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